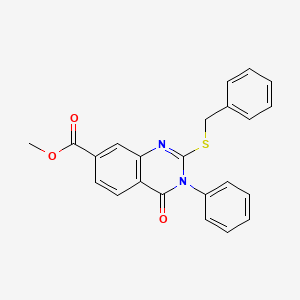

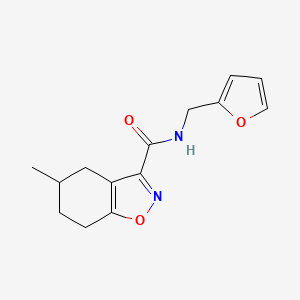

methyl 2-(benzylthio)-4-oxo-3-phenyl-3,4-dihydro-7-quinazolinecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to methyl 2-(benzylthio)-4-oxo-3-phenyl-3,4-dihydro-7-quinazolinecarboxylate, often involves cascade reactions or specific interactions between precursors. For example, the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines under oxidative conditions has been developed to construct 2-aryl/heteroaryl quinazolines, showcasing a method that might be applicable to the synthesis of related compounds (Gopalaiah, Saini, & Devi, 2017). Another approach involves the reaction of 2-aminobenzohydrazides with Schiff bases, leading to quinazolinones, a method that highlights the versatility in synthesizing quinazoline derivatives (Reddy, C. K. Reddy, & P. Reddy, 1986).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is critical in determining their chemical and physical properties. For example, a study on a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one provided insights into its crystal structure and molecular interactions, which could be analogous to understanding the structure of methyl 2-(benzylthio)-4-oxo-3-phenyl-3,4-dihydro-7-quinazolinecarboxylate (Geesi, 2020).

Chemical Reactions and Properties

Quinazoline derivatives participate in various chemical reactions that highlight their reactivity and potential for further chemical modifications. For instance, the copper-catalyzed reaction of aniline-derived benzamidines demonstrates a novel synthesis pathway for 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines, indicating the reactive nature and versatility of quinazoline compounds in chemical synthesis (Ohta, Tokimizu, Oishi, Fujii, & Ohno, 2010).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in different fields. The crystal structure analysis of quinazoline compounds provides valuable information on their stability, packing, and potential interactions in solid form. For instance, the structure of methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate offers insights into the molecular arrangement and physical characteristics of quinazoline derivatives (Rajnikant, Gupta, Deshmukh, Varghese, & Dinesh, 2001).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, such as reactivity towards different reagents, stability under various conditions, and their behavior in chemical reactions, are critical for their practical applications. Studies on the reactions and properties of quinazoline compounds, like the efficient aerobic oxidative synthesis of 2-aryl quinazolines, highlight the chemical versatility and potential of these compounds for synthetic applications (Han, Wang, Han, Yu, Duan, Fang, & Yang, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

The research around methyl 2-(benzylthio)-4-oxo-3-phenyl-3,4-dihydro-7-quinazolinecarboxylate primarily focuses on its synthesis, chemical properties, and potential applications in various fields such as antimicrobial agents and materials science. The synthesis involves acylation and ring closure processes, with characterizations using NMR, IR, and Raman spectroscopy to understand its preferred tautomeric forms and structural behaviors in different media. These synthetic methodologies enable the exploration of quinazoline derivatives for diverse applications, including antimicrobial activity and materials science (Hanusek et al., 2001; El-Azab et al., 2012).

Antimicrobial Activities

Several studies have synthesized novel quinazoline derivatives, including those related to the compound , to assess their antimicrobial activities. These derivatives have shown effectiveness against various bacterial and fungal strains, highlighting the potential of quinazoline compounds in developing new antimicrobial agents (Aly, 2010; Gupta et al., 2008).

Catalysis and Material Science

In material science and catalysis, quinazoline derivatives are explored for their unique properties and applications. The synthesis routes and the structural diversity of quinazoline compounds allow for their use in various catalytic processes and material science applications, demonstrating the versatility of these molecules in scientific research (Portela-Cubillo et al., 2009; Fathalla & Pazdera, 2018).

Anticancer Research

Quinazoline derivatives are also being investigated for their anticancer properties. The synthesis and evaluation of these compounds have shown promising results against various cancer cell lines, underscoring the potential of quinazoline-based compounds in oncology research (Noolvi & Patel, 2013).

Crystal Structure and Analysis

Recent studies have focused on the crystal structure analysis of quinazoline derivatives, providing insights into their molecular arrangements and interactions. This information is crucial for understanding the chemical and physical properties of these compounds, aiding in the design of more effective materials and drugs (Geesi, 2020).

properties

IUPAC Name |

methyl 2-benzylsulfanyl-4-oxo-3-phenylquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c1-28-22(27)17-12-13-19-20(14-17)24-23(29-15-16-8-4-2-5-9-16)25(21(19)26)18-10-6-3-7-11-18/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYQLESWYLMPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzylsulfanyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B4583215.png)

![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4583217.png)

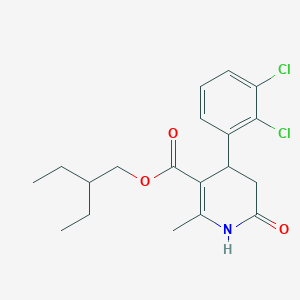

![N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4583226.png)

![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)

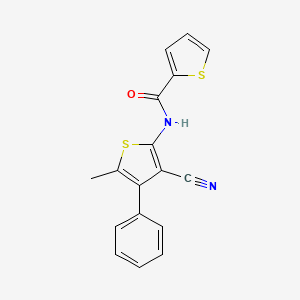

![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)

![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)

![N-(2,4-difluorophenyl)-N'-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4583274.png)

![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)

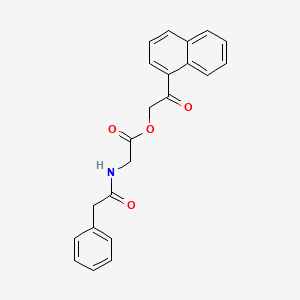

![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)